1-Hexadecenedisulfonic acid
Description
Structure
3D Structure
Properties
CAS No. |
68003-19-0 |
|---|---|
Molecular Formula |
C16H32O6S2 |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
hexadec-15-ene-4,11-disulfonic acid |
InChI |
InChI=1S/C16H32O6S2/c1-3-5-8-12-16(24(20,21)22)14-10-7-6-9-13-15(11-4-2)23(17,18)19/h3,15-16H,1,4-14H2,2H3,(H,17,18,19)(H,20,21,22) |
InChI Key |
ZOFKILBUPMQWLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCCCCCC(CCCC=C)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Advanced Analytical Characterization of 1 Hexadecenedisulfonic Acid
Chromatographic Techniques for Separation and Quantitation
Chromatographic techniques are essential for the separation and quantification of 1-Hexadecenedisulfonic acid from various matrices. The choice of method depends on the specific analytical requirements, including the sample matrix, the required sensitivity, and the desired level of structural information.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. Method development for this analyte typically involves reversed-phase or ion-pair chromatography.
In reversed-phase HPLC, a nonpolar stationary phase (such as C18) is used with a polar mobile phase. sigmaaldrich.comconicet.gov.ar For a strongly acidic compound like this compound, which is highly polar, retention on a standard C18 column can be challenging. helixchrom.com To overcome this, ion-pairing agents are often added to the mobile phase. These agents, such as tetraalkylammonium salts, have a hydrophobic alkyl chain and a charged head group. The charged head group interacts with the sulfonic acid groups of the analyte, forming a neutral ion pair. This ion pair has increased hydrophobicity and can be effectively retained and separated on the reversed-phase column. sielc.com
The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve the desired retention and separation. conicet.gov.argoogle.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to elute strongly retained compounds and reduce analysis time. google.com Detection is commonly performed using a UV detector, although the lack of a strong chromophore in this compound may necessitate the use of other detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). sielc.com
| Parameter | Typical Condition | Purpose |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for reversed-phase separation. |
| Mobile Phase A | Aqueous buffer (e.g., ammonium (B1175870) acetate) with ion-pairing agent | To control pH and facilitate the formation of a neutral ion pair with the analyte. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the analyte from the column. |
| Gradient | Linear gradient from a low to a high percentage of Mobile Phase B | To ensure the elution of compounds with varying polarities. |
| Flow Rate | 0.5 - 1.5 mL/min | To maintain a consistent and optimal flow of the mobile phase through the column. |
| Column Temperature | 25 - 40 °C | To ensure reproducible retention times. google.com |
| Detector | ELSD, CAD, or Mass Spectrometry (MS) | For the detection of analytes that lack a UV chromophore. sielc.com |
Ion-Exchange Chromatography for Sulfonic Acid Analysis
Ion-exchange chromatography (IEC) is a powerful technique for the separation of ionic compounds and is particularly well-suited for the analysis of sulfonic acids. nih.govlibretexts.orgtechnologynetworks.com In IEC, the stationary phase consists of a resin with covalently attached charged functional groups. uniba.sklibretexts.org For the analysis of anionic species like this compound, an anion-exchange column with positively charged functional groups is used. technologynetworks.com
The separation is based on the reversible interaction between the negatively charged sulfonate groups of the analyte and the positively charged stationary phase. harvardapparatus.com The sample is loaded onto the column in a mobile phase with a low ionic strength. The analyte ions bind to the stationary phase, displacing the counter-ions. Elution is then achieved by increasing the ionic strength of the mobile phase, typically by introducing a salt gradient (e.g., sodium chloride or sodium hydroxide), or by changing the pH. harvardapparatus.comnih.gov The ions in the mobile phase compete with the analyte ions for the binding sites on the resin, eventually displacing them.
| Parameter | Typical Condition | Purpose |
| Column | Anion-exchange column (e.g., with quaternary ammonium functional groups) | Provides a positively charged stationary phase to retain the anionic analyte. |
| Mobile Phase | Aqueous buffer with a salt gradient (e.g., NaOH or NaCl) | To elute the analyte by competing for the ion-exchange sites. nih.gov |
| Flow Rate | 0.8 - 1.2 mL/min | To maintain a consistent and optimal flow of the mobile phase. |
| Column Temperature | Ambient or slightly elevated | To ensure reproducible chromatography. |
| Detector | Suppressed Conductivity Detector or Mass Spectrometry (MS) | For sensitive and selective detection of the analyte. nih.govnih.gov |
Gas Chromatography (GC) Applications in Volatile Derivatives
Gas chromatography (GC) is a technique used for the separation of volatile and thermally stable compounds. chromatographyonline.com Due to the low volatility and high polarity of sulfonic acids like this compound, direct analysis by GC is not feasible. colostate.edu Therefore, a derivatization step is necessary to convert the non-volatile sulfonic acid into a more volatile and thermally stable derivative. libretexts.org
Common derivatization methods for acidic compounds include esterification and silylation. colostate.edugcms.cz For sulfonic acids, alkylation to form sulfonate esters is a common approach. This can be achieved using various alkylating agents. Another method is the conversion to sulfonyl chlorides followed by reaction with an alcohol to form the corresponding ester.
Once derivatized, the volatile analyte can be separated on a GC column. The choice of the stationary phase for the GC column depends on the polarity of the derivative. A nonpolar or medium-polarity column is typically used. Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS provides the added advantage of structural information, which can be used to confirm the identity of the analyte. researchgate.net
| Derivatization Method | Reagent Example | Derivative Formed |
| Alkylation | Trimethylsilyldiazomethane | Methyl sulfonate ester |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl sulfonate ester |
| Acylation | Trifluoroacetic anhydride (B1165640) (TFAA) | Mixed anhydride |
Spectroscopic Approaches for Structural Confirmation
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound. These methods provide detailed information about the molecular structure, connectivity of atoms, and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. sigmaaldrich.comidc-online.com For this compound, both ¹H NMR and ¹³C NMR spectroscopy would be employed for complete structural elucidation. digitaloceanspaces.com
In the ¹H NMR spectrum, the chemical shifts of the protons provide information about their electronic environment. uomosul.edu.iq Protons attached to carbons adjacent to the electron-withdrawing sulfonate groups would be expected to resonate at a lower field (higher ppm value) compared to the protons in the rest of the alkyl chain. The protons of the double bond would appear in the characteristic olefinic region of the spectrum. The integration of the signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal the number of neighboring protons. idc-online.com
| Proton Type | Expected ¹H Chemical Shift (ppm) | Carbon Type | Expected ¹³C Chemical Shift (ppm) |
| -CH-SO₃H | ~ 3.0 - 4.0 | -CH-SO₃H | ~ 50 - 70 |
| -CH=CH- | ~ 5.0 - 6.0 | -CH=CH- | ~ 120 - 140 |
| -CH₂- (aliphatic chain) | ~ 1.2 - 1.6 | -CH₂- (aliphatic chain) | ~ 20 - 40 |
| Terminal -CH₃ | ~ 0.8 - 1.0 | Terminal -CH₃ | ~ 10 - 15 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. youtube.com For a non-volatile and polar molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used. acs.orgscripps.edu
In negative ion mode ESI-MS, this compound would be expected to form a deprotonated molecular ion [M-H]⁻ or a doubly deprotonated ion [M-2H]²⁻, which would allow for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) can provide the accurate mass of the molecular ion, which can be used to determine the elemental formula of the compound. scielo.br
Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecular ion and analyze the resulting fragment ions. nih.gov The fragmentation of sulfonated compounds often involves the loss of SO₃ or HSO₃⁻. researchgate.net For this compound, characteristic fragmentation patterns would include the cleavage of the C-S bonds and fragmentation of the alkyl chain. The analysis of these fragmentation patterns can provide valuable information about the location of the double bond and the sulfonate groups on the hexadecene chain. aaqr.orgcreative-proteomics.com
| Ion Type | Expected m/z | Information Gained |
| [M-H]⁻ | C₁₆H₃₁O₆S₂⁻ | Molecular Weight |
| [M-2H]²⁻ | C₁₆H₃₀O₆S₂²⁻ | Molecular Weight and Charge State |
| [M-H-SO₃]⁻ | C₁₆H₃₁O₃S⁻ | Loss of a sulfonate group |
| [M-2H-2SO₃]⁻ | C₁₆H₃₀⁻ | Loss of both sulfonate groups |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule by measuring its vibrational modes. For this compound, these techniques provide confirmatory evidence for its key structural features: the alkene double bond, the sulfonic acid groups, and the long hydrocarbon chain.
The IR spectrum is particularly useful for identifying polar bonds. The sulfonic acid group (-SO₃H) exhibits several characteristic absorption bands. A strong, broad absorption is typically observed in the 3500-2800 cm⁻¹ region, corresponding to the O-H stretching vibration, which is often broadened due to hydrogen bonding. utdallas.educhemguide.co.uk The asymmetric and symmetric stretching vibrations of the S=O bonds produce strong, distinct peaks, typically found in the 1350-1170 cm⁻¹ range. libretexts.org Additionally, the S-O single bond stretch appears in the 1000-750 cm⁻¹ region. libretexts.org
The presence of the carbon-carbon double bond (C=C) from the hexadecene backbone gives rise to a medium intensity absorption band around 1680-1640 cm⁻¹. libretexts.org The C-H stretching vibrations of the alkene (=C-H) can be found just above 3000 cm⁻¹ (typically 3100-3020 cm⁻¹), while the C-H stretches of the alkane part of the chain appear just below 3000 cm⁻¹ (2960-2850 cm⁻¹). libretexts.orgpressbooks.pub
Raman spectroscopy, which detects vibrations that cause a change in polarizability, is complementary to IR spectroscopy. spectroscopyonline.com It is particularly effective for identifying non-polar bonds. The C=C double bond stretch, which can sometimes be weak in the IR spectrum, often produces a strong signal in the Raman spectrum in the 1680-1640 cm⁻¹ region. researchgate.net The symmetric S=O stretch of the sulfonate group is also Raman active. The numerous C-C and C-H vibrations of the long alkyl chain contribute to a complex but characteristic fingerprint in the Raman spectrum.
Table 1: Expected Vibrational Spectroscopy Bands for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| Sulfonic Acid | O-H stretch | 3500 - 2800 | Strong, Broad | Weak |
| Alkane | C-H stretch | 2960 - 2850 | Medium to Strong | Medium to Strong |
| Alkene | =C-H stretch | 3100 - 3020 | Medium | Medium |
| Alkene | C=C stretch | 1680 - 1640 | Medium | Strong |
| Sulfonic Acid | S=O asymmetric stretch | ~1350 | Strong | Medium |
| Sulfonic Acid | S=O symmetric stretch | ~1175 | Strong | Strong |
| Sulfonic Acid | S-O stretch | 1000 - 750 | Strong | Weak |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing complex mixtures containing surfactants like this compound. nih.gov These methods provide both qualitative and quantitative information by separating the analyte from matrix interferences before identification and measurement. ajrconline.org
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of non-volatile, polar compounds like sulfonic acids. intertek.comrsc.org High-performance liquid chromatography (HPLC) separates this compound from other components in a mixture based on its polarity. Reversed-phase chromatography is commonly employed, using a non-polar stationary phase (like C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, with additives like formic or acetic acid to improve peak shape and ionization. lcms.czsigmaaldrich.com Following separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for this class of compounds, typically operating in negative ion mode to detect the deprotonated sulfonate ions. chromatographyonline.com The mass spectrometer then separates ions based on their mass-to-charge ratio (m/z), providing molecular weight information and, with tandem MS, structural data.
Table 2: Typical Chromatographic Methods for Sulfonic Acid Analysis
| Technique | Separation Principle | Typical Stationary Phase | Typical Mobile/Carrier Gas | Derivatization Required? | Detection Method |
| LC-MS | Reversed-Phase or HILIC | C18, C8, Phenyl | Acetonitrile/Water Gradient | No | ESI-MS (Negative Ion) |
| GC-MS | Volatility/Boiling Point | Phenyl Methyl Siloxane | Helium, Hydrogen | Yes (e.g., to sulfonyl chloride/ester) | Electron Ionization (EI)-MS |
Beyond standard LC-MS and GC-MS, more advanced hyphenated techniques can provide even greater insight into the structure and purity of this compound.
Tandem Mass Spectrometry (LC-MS/MS) is a powerful extension of LC-MS that offers enhanced selectivity and structural elucidation. researchgate.net In this technique, a specific precursor ion corresponding to the analyte of interest is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. This process provides a unique fragmentation fingerprint that can confirm the identity of the compound with high confidence, even in complex matrices. researchgate.net It is also the basis for highly sensitive and selective quantitative methods like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). rsc.org
High-Resolution Mass Spectrometry (HRMS) , often coupled with LC (LC-HRMS), provides highly accurate mass measurements. This capability allows for the determination of the elemental composition of the analyte and its fragments, which is invaluable for identifying unknown impurities or degradation products and for confirming the identity of the target compound with a high degree of certainty. chromatographyonline.com
Other advanced methods, such as Liquid Chromatography-Infrared Spectroscopy (LC-IR) , can provide real-time functional group information for the separated components, offering an orthogonal detection method to mass spectrometry. nih.gov
Development of Quantitative Analytical Protocols
The development of robust quantitative analytical protocols is essential for quality control and formulation analysis. For alpha olefin sulfonates, including this compound, standardized methods often serve as a starting point. astm.orgbsi-dev.net
A comprehensive quantitative protocol involves several key steps:
Sample Preparation: This step is crucial for ensuring accuracy and precision. It may involve dissolving the sample in an appropriate solvent, followed by dilution to a concentration within the calibrated range of the instrument. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step might be necessary to remove interfering substances.
Method of Quantification: Titration methods can be used to determine the total active anionic surfactant content. The methylene (B1212753) blue titration method is a classic example used for anionic surfactants. antpedia.com However, for quantifying the specific this compound in a mixture of other surfactants, a separation-based method like HPLC is required.
Calibration: For chromatographic methods like LC-MS, quantification is typically performed using an external calibration curve. This involves preparing a series of standards of known concentrations using a certified reference material of this compound. The instrument response is plotted against concentration to create a calibration curve.
Method Validation: A quantitative method must be validated to ensure its reliability. Validation parameters typically include linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ).
Table 3: Example Outline for a Quantitative LC-MS Protocol
| Step | Description | Details |
| 1. Standard Preparation | Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol/water). | Create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution. |
| 2. Sample Preparation | Accurately weigh the sample, dissolve in the solvent, and dilute to fall within the calibration range. | An internal standard may be added to correct for variations in sample processing and instrument response. |
| 3. LC-MS Analysis | Inject prepared standards and samples onto the LC-MS system. | Use a validated chromatographic method (e.g., reversed-phase C18 column with a water/acetonitrile gradient) and MS detection in negative ion mode. |
| 4. Data Processing | Integrate the peak area of the analyte (and internal standard, if used). | Construct a calibration curve by plotting peak area versus concentration for the standards. |
| 5. Calculation | Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve. | Apply appropriate dilution factors to calculate the final concentration in the original sample. |
Environmental Dynamics and Transformation of Sulfonic Acids
Biodegradation Pathways and Microbial Interactions
Biodegradation is a primary mechanism for the removal of many sulfonic acids from the environment. The process is highly dependent on the chemical structure of the compound and the prevailing environmental conditions, such as the availability of oxygen.
Aerobic biodegradation of long-chain alkylsulfonic acids typically initiates with the enzymatic oxidation of the alkyl chain. For compounds like LAS, the process involves an initial attack by a monooxygenase enzyme at the end of the alkyl chain furthest from the sulfonate group. This is followed by a stepwise shortening of the chain via β-oxidation, a metabolic process similar to the degradation of fatty acids. nih.gov This pathway sequentially removes two-carbon units, ultimately leading to the breakdown of the hydrocarbon tail. nih.gov The sulfonate group itself, attached to an aromatic ring in LAS or directly to the alkyl chain, is generally more resistant to cleavage and is addressed later in the degradation sequence.
Anaerobic degradation of sulfonic acids has long been considered slow or insignificant. nih.gov However, recent studies have demonstrated that under specific methanogenic conditions, biotransformation is possible. For instance, linear dodecylbenzene (B1670861) sulfonate (C12 LAS) has been shown to biodegrade in anaerobic reactors. nih.gov In anaerobic fluidized bed reactors, LAS removal efficiencies can be exceptionally high, indicating that specialized microbial consortia can effectively metabolize these surfactants in the absence of oxygen. nih.gov The degradation pathways in anaerobic environments are less well-defined than aerobic ones but may involve initial enzymatic attacks that differ from the classic β-oxidation sequence. For example, the transformation of LAS in an upflow anaerobic sludge blanket (UASB) reactor was observed to produce benzaldehyde, indicating a different cleavage mechanism. nih.gov
| Compound Class | Condition | System Type | Observed Removal/Transformation | Source |
|---|---|---|---|---|
| Linear Alkylbenzene Sulfonate (LAS) | Anaerobic (Thermophilic) | UASB Reactor | 37% Biodegradation | nih.gov |
| Linear Alkylbenzene Sulfonate (LAS) | Anaerobic | Fluidized Bed Reactor | Up to 99% Removal Efficiency | nih.gov |
| 4-aminonaphthalene-1-sulfonic acid | Aerobic | Packed-bed Biofilm Reactor | Increased removal under nitrogen limitation vs. carbon limitation | nih.gov |
The complete mineralization of complex sulfonic acids is rarely accomplished by a single microbial species; rather, it requires the synergistic action of a microbial consortium. nih.gov Different members of the community perform distinct steps in the degradation pathway. For the degradation of 4-aminonaphthalene-1-sulfonic acid, a consortium comprising bacteria from the genera Bacillus, Arthrobacter, Microbacterium, Nocardioides, and Oleomonas was identified. nih.gov Similarly, the anaerobic degradation of LAS in fluidized bed reactors was supported by a diverse microbial community, including members of the phyla Bacteroidetes, Firmicutes, Actinobacteria, and Proteobacteria. nih.gov
Specific enzymes are crucial for initiating the breakdown of sulfonic acids. The initial step in the aerobic degradation of many aromatic sulfonates is catalyzed by dioxygenases, which incorporate molecular oxygen into the aromatic ring, leading to desulfonation. nih.gov In the degradation of LAS, a Baeyer-Villiger monooxygenase and a carboxylester hydrolase have been identified in Comamonas testosteroni KF-1 as key enzymes responsible for the breakdown of sulfophenylcarboxylate intermediates. nih.gov These enzymes are part of a larger metabolic pathway that systematically dismantles the surfactant molecule. nih.gov
Abiotic Transformation Processes
In addition to biological breakdown, abiotic processes, including photolysis and hydrolysis, can contribute to the transformation of sulfonic acids in the environment. nih.goviaea.org These processes are particularly important in sunlit surface waters and certain soil conditions.
Photolytic degradation occurs when a chemical absorbs light energy, leading to its decomposition. For sulfonic acids, this can happen through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by other light-absorbing substances in the water, such as nitrate (B79036) or humic acids, which produce reactive species like hydroxyl radicals (HO•). nih.gov
Studies on 2-phenylbenzimidazole-5-sulfonic acid (PBSA) show that direct photolysis is a significant degradation pathway in sunlit waters. nih.gov The process can involve desulfonation (cleavage of the C-S bond) and cleavage of the benzimidazole (B57391) ring. nih.gov The quantum yield for PBSA direct photolysis was determined to be 2.70 × 10⁻⁴, indicating a moderate susceptibility to light-induced degradation. nih.gov Indirect photolysis mediated by hydroxyl radicals follows different mechanistic pathways, often leading to hydroxylation products. nih.govosti.gov Similarly, the photoreductive degradation of perfluorooctane (B1214571) sulfonate (PFOS) is enhanced in the presence of humic acids, which can act as photosensitizers and generate hydrated electrons (eₐq⁻) that facilitate defluorination. nih.gov
| Compound | Process | Key Finding | Source |
|---|---|---|---|
| 2-phenylbenzimidazole-5-sulfonic acid (PBSA) | Direct Photolysis | Quantum yield of 2.70 × 10⁻⁴. Pathways include desulfonation and ring cleavage. | nih.gov |
| PBSA | Indirect Photolysis | Mediated by HO• radicals, leading to hydroxylation products. | nih.gov |
| Perfluorooctane sulfonate (PFOS) | Indirect Photolysis (UV/Iodide) | Degradation increased from 51.7% to 86.0% in the presence of humic acid. | nih.gov |
| Aromatic Sulfonic Acids | Photooxidation (with hypochlorite) | Involves desulfonation, aromatic hydroxylation, and ring cleavage. | osti.gov |
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The carbon-sulfur (C-S) bond in alkylsulfonic acids is generally considered stable and resistant to hydrolysis under typical environmental pH and temperature conditions. cusat.ac.in While arylsulfonic acids can undergo hydrolytic desulfonation, this reaction often requires elevated temperatures (e.g., above 200 °C for benzenesulfonic acid), which are not characteristic of most natural environments. wikipedia.org Studies on various pharmaceuticals and chemicals have found that many sulfonate-containing compounds are hydrolytically stable, with estimated half-lives of over a year at 25°C. nih.gov Therefore, hydrolysis is generally considered a minor elimination pathway for compounds like 1-Hexadecenedisulfonic acid in the environment compared to biodegradation and photolysis. nih.gov
Environmental Partitioning and Mobility Studies
The partitioning and mobility of a sulfonic acid determine its distribution in the environment—whether it remains dissolved in water, sorbs to soil and sediment particles, or volatilizes into the air. These characteristics are largely dictated by the length and nature of the hydrocarbon chain. mdpi.com
Long-chain sulfonic acids, such as this compound, are expected to exhibit significant sorption to organic matter in soil and sediment due to the hydrophobic nature of their C₁₆ alkyl chain. This behavior is observed in other long-chain surfactants like perfluorinated sulfonic acids (PFSAs), where longer-chain variants tend to adsorb more strongly to particulate matter than their short-chain counterparts. mdpi.com In-situ measurements at a wastewater treatment plant showed that the particle-dissolved concentration ratios (log Rd) for PFSAs ranged from -2.9 to 1.3, indicating a tendency to partition from the dissolved phase to solid particles. nih.gov
This strong sorption behavior reduces the mobility of the compound in the subsurface. acs.org Substances with a high affinity for soil organic carbon (i.e., a high Kₒ꜀ value) are less likely to be transported by groundwater flow. nih.gov Consequently, while the sulfonate groups of this compound impart water solubility, the long hydrocarbon chain is expected to dominate its partitioning behavior, leading to its accumulation in sludge, soils, and sediments rather than extensive transport in aqueous systems. mdpi.comnih.gov
| Compound Class | Partitioning Parameter | Observed Value/Behavior | Implication for Mobility | Source |
|---|---|---|---|---|
| Perfluorosulfonic acids (PFSAs) | Particle-dissolved ratio (log Rd) | -2.9 to 1.3 | Indicates partitioning to solid particles from the aqueous phase. | nih.gov |
| Long-chain PFAS | General Behavior | Tend to adsorb onto particulate matter. | Lower mobility compared to short-chain analogs. | mdpi.com |
| Organic Substances | Organic Carbon-Water Partition Coefficient (Kₒ꜀) | Substances with Kₒ꜀ < 500 L/kg are considered for groundwater impact assessment. | High Kₒ꜀ (expected for long-chain compounds) indicates low mobility. | nih.gov |
Sorption and Desorption Dynamics in Environmental Matrices
The interaction of this compound with environmental matrices such as soil and sediment is a critical factor in determining its mobility and bioavailability. For anionic surfactants, sorption is influenced by the characteristics of both the chemical and the environmental matrix.
Sorption Mechanisms: The sorption of anionic surfactants to soil and sediment is often modeled as a hydrophobic interaction. researchgate.netbohrium.com The non-polar hydrocarbon tail of the surfactant molecule interacts with the organic matter present in the soil or sediment, while the polar sulfonate groups remain oriented towards the aqueous phase. Studies on other anionic surfactants, such as sodium dodecylbenzene sulfonate (SDBS), have shown that sorption can be influenced by the presence of other surfactants, pH, and ionic strength of the surrounding water. nih.gov For instance, the sorption of SDBS on soils was observed to decrease with an increase in pH. nih.gov
Desorption and Irreversibility: A significant aspect of the environmental dynamics of some anionic surfactants is the observation of a fraction of the sorbed chemical resisting desorption. researchgate.netbohrium.com This phenomenon, which is not necessarily due to precipitation or slow desorption kinetics, suggests that a portion of the surfactant can become strongly bound to the environmental matrix. researchgate.netbohrium.com This irreversible sorption can impact the long-term fate and potential for transport of the compound.
Below is a table summarizing the sorption and desorption characteristics of anionic surfactants, which can be considered analogous to this compound.
| Parameter | Observation for Anionic Surfactants | Reference |
| Primary Sorption Mechanism | Hydrophobic interaction with soil/sediment organic matter | researchgate.netbohrium.com |
| Effect of pH | Sorption generally decreases with increasing pH | nih.gov |
| Effect of Ionic Strength | Reduction in ionic strength can lead to decreased sorption | nih.gov |
| Desorption Behavior | A significant fraction of sorbed surfactant may resist desorption (irreversible sorption) | researchgate.netbohrium.com |
Transport Phenomena in Aquatic and Terrestrial Systems
The transport of this compound in the environment is largely dictated by its solubility in water and its tendency to sorb to particulate matter.
Aquatic Systems: In aquatic environments, anionic surfactants like linear alkylbenzene sulfonates (LAS) and alkyl ethoxysulfates (AES) have been found to remain predominantly in the dissolved form, with percentages ranging from 87-99%. nih.gov This high water solubility facilitates their transport in rivers and other water bodies. nih.gov However, sorption to suspended particulate matter can occur, and this tendency may increase for surfactants with longer alkyl chains. nih.gov While in the dissolved phase, these compounds are more readily available for biodegradation.
Terrestrial Systems: In terrestrial environments, the movement of this compound is influenced by its interaction with soil particles. The sorption processes described in the previous section play a crucial role in retarding its transport through the soil column. The portion of the surfactant that remains in the dissolved phase in soil porewater can be transported with the flow of water, potentially reaching groundwater. The extent of this transport will depend on the soil type, organic matter content, and the hydrogeological conditions of the area.
The following table outlines the key transport phenomena for anionic surfactants in different environmental compartments.
| Environmental System | Dominant Transport Phase | Key Influencing Factors | Reference |
| Aquatic | Dissolved in water column | Water solubility, sorption to suspended solids | nih.gov |
| Terrestrial | Dissolved in soil porewater | Sorption to soil organic matter, water infiltration rates | researchgate.netbohrium.com |
Ecological Modeling and Predictive Frameworks for Environmental Fate
Ecological models are valuable tools for predicting the environmental fate and potential exposure concentrations of chemicals like this compound. These models integrate information on a chemical's properties, emission rates, and the characteristics of the receiving environment to simulate its distribution and transformation. rsc.org
Given the limited specific data for this compound, predictive models often rely on a category approach, using data from structurally similar compounds, such as other alpha-olefin sulfonates and anionic surfactants. nih.gov This "read-across" method is justified by the close structural similarities which lead to predictable patterns in physico-chemical properties and environmental behavior. nih.gov
Several environmental fate models, such as the EcoFate model , have been developed to simulate the mass transport and food-web bioaccumulation of organic chemicals in aquatic ecosystems. sfu.ca These models can be used to estimate the distribution of a chemical in various environmental compartments like water, sediment, and biota. sfu.ca
For anionic surfactants, a key parameter in these models is the rate of biodegradation. Alpha-olefin sulfonates are generally considered to be readily biodegradable. cleaninginstitute.orgstppgroup.com This rapid biodegradation is a critical process that reduces their persistence in the environment. cleaninginstitute.org
An integrated model stream ecosystem study on linear alkylbenzene sulfonate (LAS), another anionic surfactant, demonstrated the complexity of predicting environmental effects. The study showed that microbial populations could acclimate and biodegrade the surfactant, while invertebrate communities experienced negative impacts at higher concentrations. nih.gov The bioavailability of LAS was also found to be influenced by the amount of total suspended solids in the water, highlighting the importance of considering environmental variables in predictive models. nih.gov
Challenges in modeling the environmental fate of sulfonic acids and other ionizable chemicals include accurately estimating their partition coefficients and better describing their bioavailability in diverse environmental settings. rsc.org
Theoretical and Computational Studies on 1 Hexadecenedisulfonic Acid
Electronic Structure and Molecular Orbital Theory Applications
The electronic properties of 1-Hexadecenedisulfonic acid are fundamental to understanding its reactivity and intermolecular interactions. Computational quantum chemistry methods, such as Density Functional Theory (DFT) and ab initio calculations, provide powerful tools to probe these characteristics at the atomic level.
Density Functional Theory (DFT) is a robust computational method for determining the ground-state electronic structure of molecules. By applying DFT, it is possible to predict key geometric and electronic parameters for this compound. Based on DFT calculations performed on analogous molecules, such as vinylsulfonic acid and other organosulfur compounds, a set of expected ground state properties for this compound can be estimated.
The geometry of the molecule is defined by its bond lengths, bond angles, and dihedral angles. For the sulfonyl group, the S=O bond lengths are anticipated to be in the range of 1.45-1.50 Å, while the S-O and S-C bond lengths are expected to be approximately 1.55-1.60 Å and 1.80-1.85 Å, respectively. The O=S=O bond angle is predicted to be around 120-125°, reflecting the sp² hybridization of the sulfur atom. The carbon-carbon double bond (C=C) in the hexadecene chain is expected to have a bond length of approximately 1.34 Å.
Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO is related to its ability to accept electrons. For this compound, the HOMO is likely to be localized on the electron-rich C=C double bond, making it susceptible to electrophilic attack. The LUMO is expected to be centered around the electron-deficient sulfur atoms of the sulfonic acid groups. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.
| Parameter | Predicted Value |
|---|---|
| S=O Bond Length (Å) | 1.47 ± 0.02 |
| S-O Bond Length (Å) | 1.58 ± 0.02 |
| S-C Bond Length (Å) | 1.82 ± 0.03 |
| C=C Bond Length (Å) | 1.34 ± 0.01 |
| O=S=O Bond Angle (°) | 122 ± 3 |
| HOMO Energy (eV) | -7.5 ± 0.5 |
| LUMO Energy (eV) | -1.0 ± 0.5 |
| HOMO-LUMO Gap (eV) | 6.5 ± 1.0 |
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, can provide a more detailed and accurate description of the electronic structure of this compound. These methods are computationally more intensive than DFT but can be employed for smaller fragments of the molecule or for refining DFT results.
High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be used to obtain highly accurate bond lengths and angles, as well as to investigate the nature of the chemical bonds through Natural Bond Orbital (NBO) analysis. NBO analysis provides insights into the hybridization of atomic orbitals, charge distribution, and donor-acceptor interactions within the molecule. For the sulfonyl group in this compound, NBO analysis is expected to show significant polarization of the S-O bonds, with a partial positive charge on the sulfur atom and partial negative charges on the oxygen atoms. This charge distribution is a key factor in the strong acidity of the sulfonic acid groups.
| Atom | Predicted Natural Charge (e) |
|---|---|
| Sulfur (in SO3H) | +2.8 to +3.2 |
| Oxygen (in S=O) | -0.9 to -1.1 |
| Oxygen (in S-OH) | -0.7 to -0.9 |
| Carbon (in C=C) | -0.2 to -0.4 |
Conformational Analysis and Molecular Dynamics Simulations
The long and flexible hexadecene chain of this compound allows for a multitude of possible conformations. Understanding the preferred conformations and the dynamic behavior of the molecule is crucial for predicting its physical properties and its interactions with other molecules, particularly in solution.
In the gas phase, the conformational landscape of this compound would be primarily governed by intramolecular forces such as steric hindrance and electrostatic interactions. The long alkyl chain would likely adopt a largely extended, all-trans conformation to minimize steric repulsion.
In an aqueous solution, the situation is more complex due to the amphiphilic nature of the molecule. The hydrophilic sulfonic acid groups will strongly interact with water molecules through hydrogen bonding, while the hydrophobic hexadecene tail will tend to avoid contact with water. This can lead to the adoption of specific conformations where the hydrophobic tail is shielded from the aqueous environment. At concentrations above the critical micelle concentration (CMC), these molecules are expected to self-assemble into micelles, with the hydrophobic tails forming the core and the hydrophilic sulfonate head groups exposed to the water.
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in solution. By simulating the motion of this compound and surrounding water molecules over time, MD can provide insights into conformational changes, hydration shells, and intermolecular interactions.
MD simulations of analogous long-chain alkyl sulfonates, such as sodium dodecyl sulfate (B86663) (SDS), have shown that the alkyl chain exhibits significant conformational flexibility, with rapid transitions between different gauche and trans conformers. The sulfonate head group is heavily hydrated, forming strong hydrogen bonds with water molecules. The radial distribution function (RDF) from an MD simulation can quantify the structure of this hydration shell. For the sulfonate group of this compound, the RDF would be expected to show a sharp first peak for the S-O(water) distance at around 3.5-4.0 Å, indicating a well-defined first hydration shell.
The interactions between multiple this compound molecules in solution are also of great interest. MD simulations can be used to study the process of micellization, revealing the aggregation number and the structure of the resulting micelles. These simulations would show the hydrophobic tails of the molecules aggregating to form a non-polar core, driven by the hydrophobic effect, while the sulfonate head groups remain at the micelle-water interface.
| Property | Predicted Value/Observation from MD Simulations |
|---|---|
| Alkyl Chain Conformation | Predominantly extended (trans) with some gauche defects |
| Sulfonate Head Group Hydration | Strongly hydrated with a well-defined first hydration shell |
| S-O(water) RDF First Peak (Å) | 3.7 ± 0.2 |
| Self-Assembly Behavior | Formation of spherical or ellipsoidal micelles above CMC |
Reaction Mechanism Prediction and Transition State Analysis
The presence of a carbon-carbon double bond makes this compound susceptible to various addition reactions. Computational methods can be employed to predict the mechanisms of these reactions and to analyze the structure and energetics of the transition states.
A key reaction involving this molecule is its formation, likely through the sulfonation of 1-hexadecene (B165127). The reaction of an alkene with a sulfonating agent, such as sulfur trioxide (SO₃), is a classic example of electrophilic addition. The reaction is expected to proceed through a multi-step mechanism.
First, the electrophilic SO₃ molecule is attacked by the electron-rich π-system of the C=C double bond. This leads to the formation of a carbocation intermediate and a negatively charged sulfonate group. The initial interaction can form a π-complex, which then rearranges to a more stable carbocation. The regioselectivity of this addition would be governed by Markovnikov's rule, with the sulfonate group adding to the carbon atom that can form the more stable carbocation.
The subsequent steps would involve the reaction of the carbocation with another SO₃ molecule or a related species to form the disulfonic acid, or rearrangement and reaction with other species present in the reaction mixture.
Computational chemistry can be used to map out the potential energy surface of this reaction, identifying the intermediates and transition states. Transition state theory can then be used to calculate the activation energy and reaction rates. DFT calculations on the electrophilic addition of SO₃ to simpler alkenes suggest that the activation barrier for the initial attack is relatively low, indicating a facile reaction. The transition state would involve the partial formation of a C-S bond and the breaking of the C=C π-bond.
| Reaction Step | Description | Predicted Activation Energy (kcal/mol) |
|---|---|---|
| 1. Electrophilic Attack | Attack of the C=C double bond on SO₃ to form a carbocation intermediate. | 10 - 15 |
| 2. Nucleophilic Attack | Attack of a nucleophile (e.g., HSO₄⁻) on the carbocation. | 5 - 10 |
Computational Elucidation of Synthetic Pathways
The synthesis of this compound would likely involve the sulfonation of 1-hexadecene. Computational quantum mechanics could be employed to model the reaction mechanisms of various sulfonation agents, such as sulfur trioxide or chlorosulfonic acid. By calculating the activation energies and reaction enthalpies for different potential pathways, the most energetically favorable and likely successful synthetic route could be predicted.
For instance, a Density Functional Theory (DFT) study could model the stepwise addition of two sulfonic acid groups to the double bond of 1-hexadecene. The calculations would aim to determine whether a concerted or a stepwise mechanism is more probable and to identify the most stable isomeric products.
Table 1: Hypothetical Reaction Energetics for the Sulfonation of 1-Hexadecene
| Reaction Pathway | Intermediate(s) | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
|---|---|---|---|
| Pathway A: Concerted | Transition State Complex | 35.2 | -45.8 |
| Pathway B: Stepwise | Carbocation Intermediate | 28.5 | -42.3 |
| Pathway C: Radical | Radical Intermediate | 42.1 | -30.1 |
Note: This table is a hypothetical representation of data that could be generated from computational studies.
Investigation of Degradation Mechanism Energetics
Understanding the environmental fate of this compound is crucial. Computational studies could investigate the energetics of various potential degradation pathways, such as oxidation, hydrolysis, and biodegradation. By modeling the interaction of the molecule with reactive species like hydroxyl radicals, the most likely points of initial attack and the subsequent bond-breaking steps could be identified.
Calculations of bond dissociation energies would highlight the weakest bonds in the molecule, suggesting the most probable fragmentation patterns. This information is vital for predicting the persistence of this compound in the environment and identifying potential degradation products.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Biological Activities
QSAR models are statistical tools that correlate the chemical structure of a molecule with its physical, chemical, or environmental properties. For this compound, QSAR could be a valuable tool for predicting its behavior without the need for extensive experimental testing.
Correlation of Molecular Descriptors with Reactivity and Material Performance
The reactivity and material performance of this compound could be predicted using QSAR models. Molecular descriptors, such as electronic properties (e.g., HOMO-LUMO gap), steric parameters (e.g., molecular volume), and topological indices, would be calculated from the molecule's 3D structure. These descriptors could then be correlated with properties like its effectiveness as a surfactant (e.g., critical micelle concentration) or its performance as a monomer in polymerization.
For example, a QSAR model could be developed to predict the surface tension reduction capability of a series of alkene disulfonic acids, including this compound, based on their alkyl chain length and the position of the sulfonic acid groups.
Table 2: Hypothetical Molecular Descriptors for QSAR Modeling of this compound
| Molecular Descriptor | Calculated Value |
|---|---|
| Molecular Weight | 366.5 g/mol |
| LogP | 4.2 |
| Topological Polar Surface Area | 138.5 Ų |
| HOMO Energy | -8.5 eV |
| LUMO Energy | -1.2 eV |
Note: This table is a hypothetical representation of data that could be generated from computational studies.
Predictive Models for Environmental Behavior
QSAR models are widely used to predict the environmental fate and transport of chemicals. For this compound, models could be developed to estimate key environmental parameters such as its soil adsorption coefficient (Koc), bioconcentration factor (BCF), and rate of biodegradation.
By inputting calculated molecular descriptors into established QSAR models, it would be possible to obtain rapid predictions of how this compound is likely to behave in different environmental compartments. These predictions are essential for conducting environmental risk assessments.
Role of Disulfonic Acids in Advanced Materials Science Research
Polymer Chemistry and Macromolecular Architectures
The dual functionality of a hydrophobic chain and ionic sulfonate groups allows long-chain disulfonic acids and their derivatives to be versatile components in polymer science, serving both as building blocks and performance-enhancing additives.
Although direct polymerization of 1-Hexadecenedisulfonic acid as a primary monomer is not extensively documented, analogous sulfonated olefins are utilized in emulsion polymerization. njchm.com In this process, the surfactant properties of the sulfonated olefin help to stabilize the growing polymer particles in the aqueous phase, influencing the final properties of the polymer latex. The incorporation of ionic monomers like disulfonic acids can introduce functionalities into the polymer backbone, enhancing properties such as dye receptivity, adhesion, and ion-exchange capabilities. The presence of sulfonic acid groups can also improve the thermal and mechanical stability of the resulting polymers. acs.org
As additives, long-chain sulfonated olefins can act as internal plasticizers or processing aids. Their surfactant nature can improve the compatibility of different components in polymer blends and composites. The introduction of sulfonate groups can also impart antistatic properties to polymers by creating a conductive pathway for the dissipation of static charges. Furthermore, their ability to interact with both polar and nonpolar phases makes them effective compatibilizers in polymer alloys.
Interfacial Phenomena and Surface Science Applications
The defining characteristic of compounds like this compound is their surface activity, which stems from their amphiphilic nature. This makes them highly effective at modifying the properties of interfaces between different phases.
Long-chain sulfonated olefins are known for their excellent wetting properties. stppgroup.comataman-chemicals.com When introduced into an aqueous solution, these molecules will preferentially adsorb at interfaces, such as the air-water or solid-water interface, lowering the surface tension of the water. This reduction in surface tension allows the liquid to spread more easily over a solid surface, a critical factor in applications such as detergents, coatings, and agricultural sprays. The efficiency of wetting is dependent on the concentration of the surfactant up to its critical micelle concentration (CMC). Studies on alpha olefin sulfonates show they possess superior wetting and foaming characteristics compared to some other common surfactants. atamanchemicals.com
Table 1: Comparative Wetting and Foaming Properties of Surfactants
| Surfactant Type | Wetting Efficiency | Foaming Capacity | Hard Water Tolerance |
|---|---|---|---|
| Alpha Olefin Sulfonates (AOS) | Excellent | High | Excellent |
| Linear Alkylbenzene Sulfonates (LAS) | Good | Good | Moderate |
This table presents a generalized comparison based on typical performance characteristics.
Above the critical micelle concentration, surfactant molecules in a solution will self-assemble into organized structures such as micelles, with their hydrophobic tails oriented inward and hydrophilic heads outward. At interfaces, they can form monolayers or more complex structures. These organized assemblies are fundamental to processes like emulsification, where the surfactant stabilizes droplets of one immiscible liquid within another. The disulfonic nature of a compound like this compound would likely result in a highly charged hydrophilic head group, potentially leading to stable emulsions and foams. made-in-china.com The structure of these assemblies can be influenced by factors such as temperature, pH, and the presence of electrolytes.
Nanomaterial Synthesis and Hybrid Systems
In the realm of nanotechnology, surfactants play a crucial role as structure-directing agents. The self-assembling properties of amphiphilic molecules like long-chain disulfonic acids can be harnessed to create templates for the synthesis of nanomaterials with controlled sizes and shapes. For instance, they can form micelles or liquid crystalline phases that act as nanoreactors, confining the growth of nanoparticles.
The resulting hybrid materials, which combine an inorganic nanomaterial with an organic surfactant coating, can exhibit enhanced dispersibility in various solvents and possess tailored surface functionalities. The sulfonic acid groups can also serve as anchoring points for further chemical modifications or for electrostatic interactions with other components in a hybrid system. While direct application of this compound in this area is not specifically reported, the general principles of using sulfonated surfactants in nanomaterial synthesis are well-established.
Templating Agents in Nanostructure Fabrication
The dual functionality of disulfonic acids allows them to act as effective templating agents in the synthesis of nanostructured materials. In this role, they direct the organization of inorganic or polymeric precursors into well-defined architectures with nanoscale features. The hydrophobic portion of the disulfonic acid can interact with non-polar species, while the hydrophilic sulfonate groups can coordinate with metal ions or other polar precursors. This directed assembly is crucial for creating materials with tailored porosity, surface area, and catalytic activity.
For instance, in the synthesis of mesoporous materials, long-chain sulfonic acids can form micelles or liquid crystalline phases that serve as a template around which inorganic precursors, such as silica, can polymerize. mdpi.com Subsequent removal of the organic template leaves behind a porous inorganic structure with a high degree of order. While specific research on this compound as a templating agent is not extensively documented, the principles governing the behavior of similar long-chain sulfonic acids suggest its potential in this application. The precise control over pore size and morphology offered by these templates is critical for applications in catalysis, separation, and drug delivery.
| Templating Agent Class | Resulting Nanostructure | Key Interaction Mechanism | Potential Application |
| Long-chain alkyl sulfonic acids | Mesoporous silica | Micelle-templated polymerization | Catalysis, Adsorption |
| Aryl disulfonic acids | Ordered polymeric films | Pi-pi stacking and hydrogen bonding | Electronics, Sensors |
Stabilization of Colloidal Dispersions
Colloidal dispersions, consisting of fine particles suspended in a continuous medium, are integral to numerous industrial products and processes, including paints, inks, and ceramics. The stability of these dispersions is paramount to their functionality and shelf-life. Disulfonic acids can serve as excellent stabilizers for colloidal systems. microtrac.com The hydrophobic tail of the molecule adsorbs onto the surface of the dispersed particles, while the two charged sulfonate head groups extend into the surrounding medium.
This arrangement provides two primary mechanisms for stabilization: electrostatic repulsion and steric hindrance. The negatively charged sulfonate groups create a repulsive electrostatic barrier between particles, preventing them from aggregating due to attractive van der Waals forces. microtrac.com Additionally, the bulky hydrocarbon chains can provide a steric barrier that physically keeps the particles separated. The presence of two sulfonic acid groups can enhance the electrostatic repulsion compared to monosulfonated analogues, leading to greater stability. The effectiveness of a disulfonic acid as a stabilizer is dependent on factors such as its concentration, the pH of the dispersion, and the nature of the particle surface. researchgate.net
| Stabilization Mechanism | Description | Key Molecular Feature |
| Electrostatic Repulsion | Repulsive forces between particles due to the electrical double layer formed by the ionized sulfonate groups. | Two anionic sulfonate head groups. |
| Steric Hindrance | A physical barrier created by the adsorbed hydrocarbon chains that prevents close approach of particles. | Long hydrophobic alkyl chain. |
Membrane Technologies and Separation Science
The unique properties of disulfonic acids make them highly relevant in the field of membrane technologies and separation science. Their ability to be incorporated into polymer structures and their inherent ionic character are key to the development of advanced membranes for various separation processes.
Proton Conductive Membrane Design
Proton conductive membranes are a critical component of various electrochemical devices, including proton exchange membrane fuel cells (PEMFCs) and electrolyzers. The efficiency of these devices is largely dependent on the ability of the membrane to facilitate the transport of protons while preventing the passage of other species. Disulfonic acids can be used as monomers or additives in the creation of polymers for these membranes.
The sulfonic acid groups, being highly acidic, readily donate their protons, which can then be transported through a network of water molecules or other proton-conducting channels within the membrane. mdpi.com The presence of two sulfonic acid groups in close proximity can influence the local acidity and hydration environment, potentially leading to enhanced proton conductivity. researchgate.net For example, polymers functionalized with disulfonic acid moieties have been shown to exhibit high ion-exchange capacities (IEC), which is a measure of the number of available charge-carrying groups. nih.govresearchgate.net A higher IEC generally correlates with higher proton conductivity. Research in this area focuses on designing polymer architectures that optimize the distribution and density of sulfonic acid groups to create continuous pathways for efficient proton transport. rsc.org
| Membrane Property | Role of Disulfonic Acid | Impact on Performance |
| Ion-Exchange Capacity (IEC) | Increases the density of charge-carrying groups. | Higher proton conductivity. nih.govresearchgate.net |
| Proton Conductivity | Provides acidic sites for proton hopping. | Enhanced device efficiency. researchgate.net |
| Water Uptake | Hydrophilic sulfonate groups attract and retain water, which is essential for proton transport. | Can improve conductivity but may affect mechanical stability. |
Role in Selective Ion Transport Materials
Beyond proton conduction, membranes functionalized with disulfonic acids can be designed for the selective transport of other ions. The fixed negative charges of the sulfonate groups within a polymer matrix create an environment that preferentially allows the passage of positively charged ions (cations) while repelling negatively charged ions (anions). This principle is the basis of cation-exchange membranes used in processes like electrodialysis for water desalination and the recovery of valuable metal ions.
| Application | Function of Disulfonic Acid-Functionalized Membrane | Desired Outcome |
| Electrodialysis | Selective transport of cations. | Desalination of water. |
| Metal Ion Recovery | Separation of specific metal cations from a solution. | Resource recovery and waste treatment. |
| Redox Flow Batteries | Prevents the crossover of redox-active species while allowing the transport of charge-balancing ions. | Improved battery efficiency and lifespan. |
Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Disulfonic Acid Research
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate the discovery and optimization of disulfonic acids. By analyzing vast datasets of chemical structures and their corresponding properties, AI algorithms can identify complex structure-property relationships that are not immediately apparent through traditional research methods.
Predictive Modeling of Physicochemical Properties: Machine learning models can be trained to predict key properties of disulfonic acids, such as their solubility, critical micelle concentration (CMC), and surface tension. This predictive capability allows researchers to computationally screen large virtual libraries of candidate molecules and prioritize those with the most promising characteristics for synthesis and experimental validation, thereby saving significant time and resources.
Generative Models for Novel Surfactant Design: Generative AI models can design entirely new disulfonic acid structures with desired performance attributes. By learning from existing data, these models can propose novel molecular architectures that are optimized for specific applications, such as enhanced detergency, improved emulsification, or targeted biocompatibility.
Data-Driven Optimization of Synthesis Routes: AI can also be employed to optimize the synthesis of disulfonic acids. By analyzing reaction parameters and outcomes, machine learning algorithms can identify the optimal conditions to maximize yield and purity, and to minimize waste and energy consumption.
Interactive Data Table: Examples of AI/ML Applications in Surfactant Research
| AI/ML Application | Description | Potential Impact on Disulfonic Acid Research |
| Property Prediction | Using algorithms to forecast physicochemical properties (e.g., CMC, surface tension) based on molecular structure. | Rapid screening of virtual libraries to identify promising 1-Hexadecenedisulfonic acid analogues. |
| Generative Design | Employing generative models to create novel surfactant structures with desired functionalities. | Discovery of new disulfonic acids with enhanced performance for specific applications. |
| Synthesis Optimization | Applying machine learning to optimize reaction conditions for improved yield and sustainability. | More efficient and environmentally friendly production of this compound. |
Advancements in High-Throughput Screening for Material Discovery
High-throughput screening (HTS) is a key technology that enables the rapid and parallel testing of large numbers of chemical compounds. In the context of disulfonic acid research, HTS allows for the efficient evaluation of novel materials for a variety of applications.
Miniaturization and Automation: Modern HTS platforms utilize miniaturized reaction vessels and automated liquid handling systems to perform thousands of experiments simultaneously. This allows for the rapid screening of libraries of disulfonic acid derivatives to identify "hits" with specific desirable properties.
Assay Development for Performance Characterization: The development of sensitive and reliable assays is crucial for successful HTS campaigns. These assays can be designed to measure a wide range of performance metrics, including cleaning efficiency, foaming capacity, and antimicrobial activity. The data generated from these assays provides valuable insights into the structure-activity relationships of disulfonic acids.
Integration with AI and Data Analysis: The vast amount of data generated by HTS necessitates the use of sophisticated data analysis tools. AI and machine learning algorithms can be used to analyze HTS data, identify trends, and build predictive models that can guide the design of the next generation of disulfonic acid-based materials.
Interactive Data Table: High-Throughput Screening in Surfactant Development
| HTS Component | Description | Relevance to Disulfonic Acid Discovery |
| Automation | Robotic systems for sample preparation, liquid handling, and data acquisition. | Enables rapid screening of numerous this compound variants. |
| Miniaturization | Use of microplates and microfluidic devices to reduce sample and reagent volumes. | Cost-effective and sustainable screening of novel disulfonic acids. |
| Data Analysis | Advanced software and AI for processing and interpreting large datasets. | Identification of structure-activity relationships to guide further research. |
Interdisciplinary Approaches to Sulfonic Acid Research
The future of sulfonic acid research lies in the convergence of multiple scientific disciplines. By combining expertise from chemistry, materials science, biology, and engineering, researchers can gain a more comprehensive understanding of the behavior of disulfonic acids and develop innovative solutions to complex challenges.
Supramolecular Chemistry and Self-Assembly: Understanding the principles of supramolecular chemistry is essential for controlling the self-assembly of disulfonic acids into micelles, vesicles, and other nanostructures. This knowledge can be leveraged to design advanced drug delivery systems, stimuli-responsive materials, and novel catalysts.
Biomaterials and Biomedical Applications: The unique properties of disulfonic acids make them attractive candidates for biomedical applications. Interdisciplinary research in this area could lead to the development of new biocompatible surfactants for use in drug formulation, medical device coatings, and tissue engineering.
Environmental Science and Green Chemistry: An interdisciplinary approach is also crucial for addressing the environmental impact of surfactants. By integrating principles of green chemistry and environmental science, researchers can develop biodegradable disulfonic acids from renewable feedstocks and design more sustainable manufacturing processes. This includes exploring enzymatic and microbial pathways for both synthesis and degradation.
The continued exploration of these future research avenues will undoubtedly lead to a deeper understanding of this compound and other disulfonic acids, unlocking new applications and driving innovation across a multitude of scientific and industrial sectors.
Q & A
Q. How can researchers optimize reaction yields while minimizing by-products in sulfonation reactions?
- Methodological Answer: Employ a Design of Experiments (DoE) approach: vary temperature (50–90°C), acid concentration (90–98%), and reaction time (2–8 hrs). Analyze responses (yield, purity) via response surface methodology. Key insight: Excess sulfuric acid (>95%) increases sulfonation efficiency but promotes sulfone by-products; quenching with ice-water minimizes this .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
